

# comparative genomics of LP.8.1 and its descendant lineages

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Genomics Analysis of SARS-CoV-2 LP.8.1 and its Descendant Lineages

This guide provides a detailed comparative analysis of the SARS-CoV-2 variant LP.8.1 and its emerging descendant lineages. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key genomic features, experimental data on infectivity and immune evasion, and the methodologies behind these findings.

## Introduction to LP.8.1

LP.8.1 is a subvariant of the Omicron lineage of SARS-CoV-2 that was first detected in July 2024.[1][2][3] It is a descendant of KP.1.1.3, which in turn evolved from the JN.1 subvariant that was responsible for a significant number of COVID-19 infections globally in late 2023 and early 2024.[1][4] Due to its notable global spread and specific genetic mutations, the World Health Organization (WHO) designated LP.8.1 as a Variant Under Monitoring (VUM) in January 2025. [1][4][5][6] While it has shown a capacity to spread rapidly, the WHO has assessed the additional public health risk at a global level to be low.[1][2][3][7]

# **Phylogenetic Context and Descendant Lineages**

LP.8.1 is part of the continuing evolution of the Omicron variant. Its lineage can be traced back through several key variants. Emerging evidence has identified descendant lineages of LP.8.1, such as LP.8.1.1 and LP.8.1.4, indicating ongoing viral evolution.[8][9][10]





Click to download full resolution via product page

Figure 1: Evolutionary lineage of SARS-CoV-2 LP.8.1.

# **Comparative Genomic Features**

LP.8.1 is defined by a set of specific mutations in its spike protein, which are distinct from its progenitor, JN.1, and other circulating variants. These mutations are of interest as they can influence the virus's ability to bind to host cells, replicate, and evade the immune system.



| Mutation | Туре         | Lineage | Potential Impact                                                                          |
|----------|--------------|---------|-------------------------------------------------------------------------------------------|
| V445R    | Type A Novel | LP.8.1  | Increased binding to human ACE2 receptors, potentially increasing transmissibility.[1][2] |
| F186L    | Type B Novel | LP.8.1  | Spike protein mutation.[11][12]                                                           |
| R190S    | Type B Novel | LP.8.1  | Spike protein mutation.[11][12]                                                           |
| K1096R   | Type B Novel | LP.8.1  | Spike protein mutation.[11]                                                               |
| S31-     | Deletion     | LP.8.1  | Spike protein mutation.[6]                                                                |
| R346T    | Substitution | LP.8.1  | Spike protein<br>mutation.[6][12]                                                         |
| F456L    | Substitution | LP.8.1  | Spike protein<br>mutation.[6][12]                                                         |
| Q493E    | Substitution | LP.8.1  | Spike protein<br>mutation.[6][12]                                                         |
| V1104L   | Substitution | LP.8.1  | Spike protein mutation.[6]                                                                |

# **Infectivity and Transmissibility**

Experimental data from pseudovirus assays have provided insights into the infectivity of LP.8.1 relative to its predecessors.



| Variant | Relative Infectivity | Key Findings                                                                                         |
|---------|----------------------|------------------------------------------------------------------------------------------------------|
| LP.8.1  | 67% lower than JN.1  | Despite lower infectivity in lab assays, its transmission dynamics are not fully understood.[13][14] |
| XEC     | Similar to LP.8.1    | Infectivity of LP.8.1 is comparable to that of XEC.[13] [14]                                         |

Globally, during the early spreading period between November 1, 2024, and December 15, 2024, LP.8.1 demonstrated a slight relative growth advantage of 11% over co-circulating variants, which included XEC and KP.3.1.1.[11] In North America, during the same period, LP.8.1 showed a more significant relative growth advantage of 24%.[11]

### **Immune Evasion Characteristics**

Neutralization assays using sera from convalescent and vaccinated individuals have been crucial in characterizing the immune resistance of LP.8.1.

| Variant Comparison        | Immune Resistance | Key Findings                                                                                   |
|---------------------------|-------------------|------------------------------------------------------------------------------------------------|
| LP.8.1 vs. JN.1           | Higher            | LP.8.1 exhibits greater resistance to neutralization by antibodies compared to JN.1.  [13][14] |
| LP.8.1 vs. XEC & KP.3.1.1 | Similar           | The immune resistance of LP.8.1 is comparable to that of XEC and KP.3.1.1.[13][14]             |

The immune landscape of a population, shaped by previous infections and vaccinations, may influence the spread of LP.8.1.[13] Current COVID-19 vaccines, including the JN.1 shots, are still expected to provide good protection against severe disease from LP.8.1.[1]

# **Experimental Protocols**



The following are detailed methodologies for the key experiments cited in the comparative analysis of LP.8.1.

## **Pseudovirus Neutralization Assay**

This assay is used to determine the extent to which antibodies in serum can neutralize the entry of a virus into cells.



Click to download full resolution via product page



#### Figure 2: Workflow for a pseudovirus neutralization assay.

#### Methodology:

- Pseudovirus Production: A replication-defective viral core (e.g., from Vesicular Stomatitis
  Virus or a lentivirus) is genetically engineered to express the spike protein of the SARS-CoV2 variant of interest (e.g., LP.8.1) on its surface. The viral core also contains a reporter gene,
  such as luciferase.
- Serum Preparation: Blood samples are collected from individuals who have been vaccinated or have recovered from a COVID-19 infection. The serum, containing antibodies, is separated.
- Neutralization Reaction: The serum is serially diluted and mixed with a standardized amount of the pseudovirus. This mixture is incubated to allow antibodies to bind to the spike proteins.
- Cell Infection: The pseudovirus-serum mixture is then added to a culture of host cells that express the ACE2 receptor, which SARS-CoV-2 uses for entry.
- Data Acquisition: After a set incubation period, the cells are lysed, and the activity of the
  reporter gene (e.g., luciferase) is measured. A lower reporter signal indicates that the
  antibodies in the serum have successfully neutralized the pseudovirus and prevented it from
  entering the cells.
- Analysis: The results are used to calculate the serum dilution that inhibits 50% of viral entry (IC50), providing a quantitative measure of the neutralizing antibody titer.

## **Genomic Sequencing and Phylogenetic Analysis**

This process is fundamental to identifying new variants and understanding their evolutionary relationship to existing lineages.

#### Methodology:

- Sample Collection: Nasopharyngeal swabs are collected from individuals with confirmed COVID-19.
- RNA Extraction: Viral RNA is extracted from the collected samples.



- Reverse Transcription and Amplification: The viral RNA is converted to cDNA and then amplified using PCR, often with primers that target multiple regions across the SARS-CoV-2 genome.
- Sequencing: The amplified DNA is sequenced using next-generation sequencing (NGS)
  platforms.
- Genome Assembly: The sequencing reads are assembled to reconstruct the full viral genome.
- Phylogenetic Analysis: The assembled genomes are compared to a reference genome and other existing sequences. Phylogenetic trees are constructed using computational methods to determine the evolutionary relationships between different variants. This is how descendant lineages like LP.8.1.1 and LP.8.1.4 are identified.

## Conclusion

The emergence of LP.8.1 and its descendants highlights the ongoing evolution of SARS-CoV-2. While LP.8.1 exhibits increased immune evasion compared to its ancestor JN.1, its infectivity in laboratory settings is reduced. Continuous genomic surveillance and functional characterization of new variants are essential for informing public health strategies and the development of next-generation vaccines and therapeutics. The data presented in this guide provides a comparative baseline for understanding the virological characteristics of LP.8.1 and its evolving lineages.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. the-independent.com [the-independent.com]
- 2. �����m�.���n5➡�������E5MqH���\*q����������~|�6? o��.l8 [northernirelandworld.com]







- 4. A new COVID variant is on the rise. Here's what to know about LP.8.1 | The Transmission |
   University of Nebraska Medical Center [unmc.edu]
- 5. Variants of SARS-CoV-2 Wikipedia [en.wikipedia.org]
- 6. COVID-19 variants | WHO COVID-19 dashboard [data.who.int]
- 7. cdn.who.int [cdn.who.int]
- 8. reddit.com [reddit.com]
- 9. outbreak.info [outbreak.info]
- 10. mdpi.com [mdpi.com]
- 11. medrxiv.org [medrxiv.org]
- 12. assure-test.com [assure-test.com]
- 13. contagionlive.com [contagionlive.com]
- 14. Global Spread of the LP.8.1 SARS-CoV-2 Variant Atlas Infectious Disease Practice [atlasidp.com]
- To cite this document: BenchChem. [comparative genomics of LP.8.1 and its descendant lineages]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675262#comparative-genomics-of-lp-8-1-and-its-descendant-lineages]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com